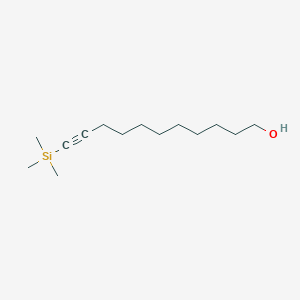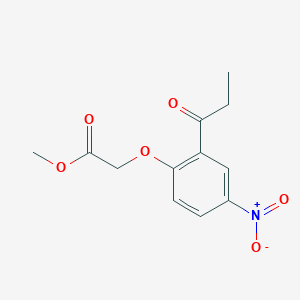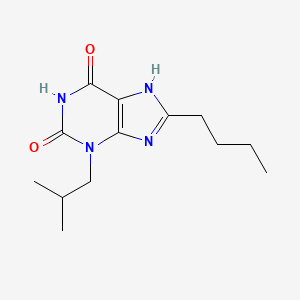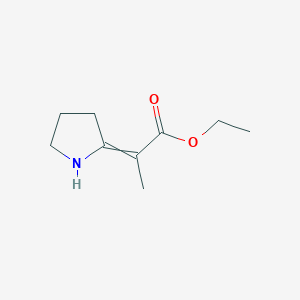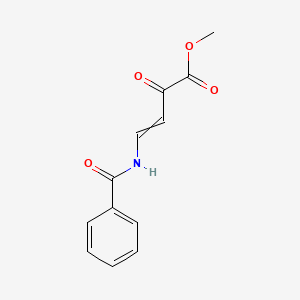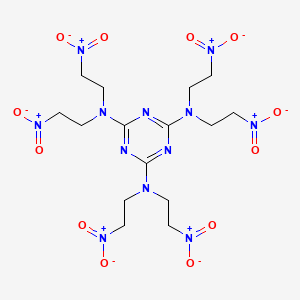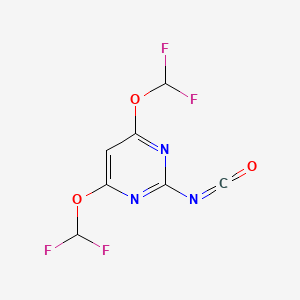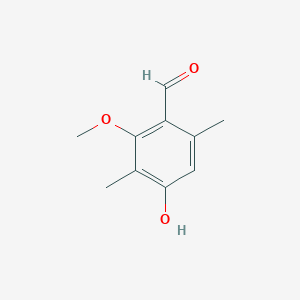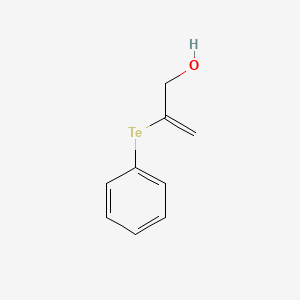
2-(Phenyltellanyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenyltellanyl)prop-2-en-1-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and an allylic alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyltellanyl)prop-2-en-1-ol typically involves the reaction of phenyl telluride with propargyl alcohol under specific conditions. One common method includes the use of a palladium catalyst to facilitate the addition of the phenyl telluride to the propargyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenyltellanyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tellurium dioxide, while reduction can produce various tellurium-containing species.
Aplicaciones Científicas De Investigación
2-(Phenyltellanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound’s unique properties make it a subject of study in biological systems, where it can act as a probe for studying tellurium’s biological effects.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer treatment.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, such as the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which 2-(Phenyltellanyl)prop-2-en-1-ol exerts its effects involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, affecting their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenyltellanyl)ethanol: Similar structure but with an ethyl group instead of an allylic alcohol.
2-(Phenyltellanyl)propanoic acid: Contains a carboxylic acid group instead of an alcohol.
Diphenyl telluride: Lacks the allylic alcohol group but contains two phenyl groups bonded to tellurium.
Uniqueness
2-(Phenyltellanyl)prop-2-en-1-ol is unique due to the presence of both a phenyl telluride and an allylic alcohol group
Propiedades
Número CAS |
112778-07-1 |
|---|---|
Fórmula molecular |
C9H10OTe |
Peso molecular |
261.8 g/mol |
Nombre IUPAC |
2-phenyltellanylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10OTe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
Clave InChI |
QYDDYQQXVZAINF-UHFFFAOYSA-N |
SMILES canónico |
C=C(CO)[Te]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


